molecular formula C15H12O2 B3330819 3-Methoxy-2-phenylbenzofuran CAS No. 74552-62-8

3-Methoxy-2-phenylbenzofuran

Cat. No.: B3330819
CAS No.: 74552-62-8
M. Wt: 224.25 g/mol
InChI Key: QTLSICDEICNNIB-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-phenylbenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-phenylphenol derivatives. The following is a general synthetic route:

    Starting Material: 2-Phenylphenol

    Methoxylation: The hydroxyl group of 2-phenylphenol is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Cyclization: The methoxylated intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalyst Optimization: Employing highly efficient catalysts to promote cyclization and minimize side reactions.

    Purification: Implementing advanced purification techniques such as column chromatography or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-phenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Hydroxy-2-phenylbenzofuran: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and biological activity.

    3-Methoxy-2-(4-methylphenyl)benzofuran:

Uniqueness

3-Methoxy-2-phenylbenzofuran is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This structural feature contributes to its distinct biological activities and potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-2-phenyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-16-15-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLSICDEICNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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